2-Amino-4-methylhexan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2-amino-4-methylhexan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-3-6(2)4-7(8)5-9/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

HFTBNMIETSNLEF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(CO)N |

Origin of Product |

United States |

Significance of Branched Amino Alcohols in Organic Synthesis and Stereochemistry

Branched amino alcohols, particularly chiral 1,2-amino alcohols, represent a privileged class of organic compounds with significant applications in synthetic and medicinal chemistry. nih.govacs.org Their value stems from the presence of two adjacent, reactive functional groups—an amine and a hydroxyl group—which can act as a Brønsted acid and a Brønsted base, respectively. researchgate.net This bifunctionality makes them highly effective as organocatalysts, chiral auxiliaries, and ligands in a multitude of asymmetric transformations. acs.orgacs.orgsioc-journal.cn

The stereochemical arrangement of these functional groups is crucial, making enantiomerically pure amino alcohols powerful tools for controlling the three-dimensional structure of molecules during synthesis. ontosight.ai They are widely employed as chiral auxiliaries, temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. acs.orgacs.org Furthermore, they serve as foundational chiral building blocks for the synthesis of more complex, biologically active molecules, including a vast number of pharmaceuticals. acs.orgnih.gov The ability to derive these compounds from readily available materials, such as natural amino acids, further enhances their utility and appeal in organic synthesis. polyu.edu.hkdiva-portal.org Their application extends to the creation of ligands for metal-catalyzed reactions, such as asymmetric hydrogenations and transfer hydrogenations, which are pivotal in producing enantiopure products for the pharmaceutical industry. polyu.edu.hkrsc.orgacs.org

Structural Characteristics of 2 Amino 4 Methylhexan 1 Ol As a Multifunctional Chiral Scaffold

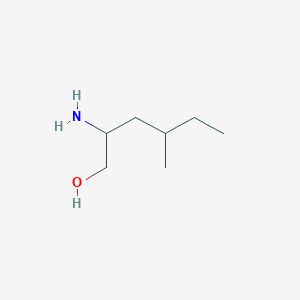

2-Amino-4-methylhexan-1-ol is a branched-chain aliphatic amino alcohol with the molecular formula C₇H₁₇NO. nih.gov Its structure features a hexane (B92381) backbone with an amino group (-NH₂) at position 2 and a primary hydroxyl group (-CH₂OH) at position 1. A methyl group branch is located at position 4. The presence of two stereogenic centers, at the C2 and C4 carbons, means the compound can exist as multiple stereoisomers.

The key feature of this molecule is the vicinal amino alcohol (or 1,2-amino alcohol) motif. This arrangement allows the amino and hydroxyl groups to engage in intramolecular hydrogen bonding and to act as a bidentate ligand, chelating to metal centers. This capacity is fundamental to its potential use as a chiral ligand in asymmetric catalysis. polyu.edu.hk The aliphatic, branched nature of the hexyl chain provides a specific steric environment that can influence the stereochemical outcome of reactions when the molecule is used as a chiral auxiliary or ligand. acs.org The primary hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, while the primary amine can undergo a wide range of transformations, making the molecule a versatile synthetic intermediate. These structural elements define this compound as a multifunctional chiral scaffold, poised for use in stereoselective synthesis.

Physicochemical Properties of this compound Data computed by PubChem. nih.gov

| Property | Value |

| Molecular Weight | 131.22 g/mol |

| Molecular Formula | C₇H₁₇NO |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 131.131014166 Da |

| Topological Polar Surface Area | 46.3 Ų |

| Heavy Atom Count | 9 |

| Complexity | 65.9 |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Methylhexan 1 Ol

Investigation of Catalytic Effects on Reaction Pathways

The study of catalytic effects on the reaction pathways of 2-amino-4-methylhexan-1-ol is crucial for optimizing its synthesis and for modulating its reactivity as a synthetic intermediate. Research in this area focuses on enhancing reaction rates, improving yields, and controlling stereoselectivity, which is particularly important given the chiral nature of the molecule. Investigations have explored metal-based catalysis, organocatalysis, and biocatalysis to influence the formation and subsequent transformations of this amino alcohol.

The reaction pathways involving this compound are significantly influenced by the choice of catalyst. Catalysts can alter the energy landscape of a reaction, enabling transformations that would otherwise be slow or non-selective. Mechanistic studies aim to understand how these catalysts interact with the substrate to steer the reaction toward a desired outcome.

Metal-Catalyzed Transformations:

Transition metals are widely employed to catalyze reactions involving amino alcohols. For the synthesis of chiral amino alcohols, catalytic asymmetric reduction of corresponding keto- or nitro-functionalized precursors is a common strategy. For instance, the catalytic hydrogenation of a precursor like 2-amino-4-methyl-1-oxohexane would yield this compound. The choice of metal catalyst and chiral ligands is paramount for achieving high enantioselectivity.

Ruthenium-based catalysts, often in combination with chiral ligands, are effective for the asymmetric hydrogenation of aminoketones. Mechanistic investigations suggest that these reactions proceed through the formation of a metal-substrate complex, where the chiral ligand creates a stereochemically defined environment, favoring the formation of one enantiomer over the other.

Furthermore, palladium-based catalysts are utilized in coupling reactions where this compound serves as a nucleophilic building block. For example, in the synthesis of complex heterocyclic structures like pyridopyrimidines, palladium catalysts facilitate the coupling between the amino group of the alcohol and a halogenated pyrimidine (B1678525) core. nih.govmdpi.com One such reaction involves the coupling of an iodo-substituted nucleoside with a derivative of this compound, catalyzed by bis(benzonitrile)palladium chloride. nih.govmdpi.com

Biocatalytic Approaches:

Enzymes offer a highly selective and environmentally benign alternative to traditional metal catalysts. Biocatalytic methods, such as enzymatic resolution or asymmetric synthesis using transaminases and alcohol dehydrogenases, are investigated for the production of enantiomerically pure amino alcohols. These enzymes operate under mild conditions and can provide exceptionally high levels of stereocontrol.

The table below summarizes representative catalytic systems that are investigated for reactions analogous to the synthesis and derivatization of this compound.

| Catalytic System | Reaction Type | Catalyst/Enzyme | Typical Substrate | Key Research Finding |

| Asymmetric Hydrogenation | Reduction | Ru-BINAP | Aminoketone | High enantioselectivity (>95% ee) in the formation of chiral amino alcohols. The mechanism involves stereoselective hydrogen transfer within a chiral catalyst-substrate complex. |

| Reductive Amination | Amination | Pd/C, H₂ | Keto-alcohol | Efficient conversion of a ketone precursor to the corresponding primary amine under hydrogen pressure. |

| Deaminative Coupling | C-N Bond Activation | Ruthenium-catecholate complex | Primary Amine | Catalyzes the coupling of amines with ketones, proceeding through an imine intermediate and subsequent intramolecular alkyl migration. marquette.edu |

| Cross-Coupling | C-N Bond Formation | Pd(PhCN)₂Cl₂ | Amino alcohol, Halogenated heterocycle | Facilitates the synthesis of complex pharmaceutical intermediates by coupling the amine with an aromatic ring. nih.govmdpi.com |

| Biocatalytic Transamination | Asymmetric Synthesis | Transaminase (TAm) | Ketone | Enables the stereoselective synthesis of chiral amines from prochiral ketones with high enantiomeric excess. |

Mechanistic Insights from Isotope and Kinetic Studies:

To elucidate the precise mechanisms of these catalytic reactions, researchers employ kinetic analysis and isotope labeling studies. For example, in ruthenium-catalyzed deaminative coupling reactions, a significant kinetic isotope effect observed at the α-carbon of the product points to the C-H bond cleavage at this position being a rate-determining step. marquette.edu The reaction rate's dependence on the concentrations of the catalyst and reactants helps in formulating an empirical rate law, providing further insight into the reaction mechanism. marquette.edu Such studies are fundamental to optimizing reaction conditions and designing more efficient catalysts for the synthesis and transformation of molecules like this compound.

Chiroptical Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint of its three-dimensional structure. A VCD analysis typically involves comparing the experimental spectrum with quantum chemical calculations of the predicted spectrum for a known enantiomer.

However, a specific Vibrational Circular Dichroism (VCD) spectrum or any associated research study for this compound could not be located.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by a chiral substance. This technique is particularly useful for determining the absolute configuration of molecules containing chromophores. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. The analysis often involves comparing the experimental ECD spectrum to that predicted by theoretical calculations or to the spectra of structurally related compounds with known configurations.

No specific Electronic Circular Dichroism (ECD) spectra or detailed research findings for this compound were found in the searched literature.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. This chiroptical technique can be used to assign the absolute configuration of chiral molecules, especially when analyzed in conjunction with ECD data, to which it is related by the Kramers-Kronig transforms. The calculation of ORD curves using methods like Density Functional Theory (DFT) has become a reliable tool for the stereochemical assignment of flexible molecules.

A search for specific Optical Rotatory Dispersion (ORD) curves or associated analytical data for this compound did not yield any results.

Crystallographic Analysis

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information about bond lengths, bond angles, and the absolute configuration of a chiral center. This analysis is crucial for understanding the solid-state conformation of a molecule. While X-ray diffraction has been used to elucidate the structure of complex molecules containing related structural motifs, specific crystallographic data for this compound is not available.

No published X-ray diffraction studies or crystallographic data for this compound could be retrieved.

Chromatographic and Electrophoretic Separation Techniques

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric purity. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly employed for the resolution of chiral amines and alcohols. The choice of mobile phase and CSP is critical for achieving successful enantiomeric separation.

Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity of this compound and quantifying any volatile impurities. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For a polar and chiral molecule like this compound, specific GC approaches are required to achieve effective separation and accurate analysis.

Due to the presence of polar amino and hydroxyl functional groups, direct analysis can be challenging, leading to poor peak shape and potential column interactions. To address this, derivatization is a common strategy. The active hydrogens on the amine and alcohol groups can be replaced with less polar functional groups. Derivatization with reagents such as trifluoroacetic anhydride (B1165640) can improve volatility and thermal stability, leading to better chromatographic performance. nih.gov

A critical aspect of purity analysis for this compound is the determination of enantiomeric excess, as it possesses chiral centers. Enantioselective gas chromatography is employed for this purpose, utilizing a chiral stationary phase (CSP). nih.gov CSPs based on amino acid derivatives, like Chirasil-Val, or cyclodextrin (B1172386) derivatives are effective in separating enantiomers. nih.govuni-muenchen.de The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, which have slightly different energies and thus different retention times. uni-muenchen.de

The choice of detector depends on the analytical goal. A Flame Ionization Detector (FID) offers general-purpose, high-sensitivity detection for organic compounds, making it suitable for purity assessment. For definitive identification of impurities, a Mass Spectrometer (MS) is coupled with the GC (GC-MS), providing both retention time data and mass spectra for structural elucidation. nih.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Typical Conditions | Purpose/Rationale |

|---|---|---|

| Column (CSP) | Chirasil-L-Val or Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film) | Chiral stationary phase for the separation of enantiomers. nih.govgcms.cz |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) or Isopropyl isocyanate | Increases volatility and thermal stability, improving peak shape and resolution. nih.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. gcms.czchromatographyonline.com |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized sample. acs.org |

| Oven Program | Initial 60°C (hold 1 min), ramp at 2-5°C/min to 200°C | A temperature gradient allows for the separation of volatile impurities from the main compound. gcms.cz Lower temperatures generally enhance chiral selectivity. chromatographyonline.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general purity quantification; MS for identification of impurities. nih.govgcms.cz |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique widely used in synthetic organic chemistry to monitor the progress of reactions and to screen fractions from purification processes. researchgate.netumich.edu For the synthesis or modification of this compound, TLC provides a quick qualitative assessment of the reaction mixture's composition. chemistryhall.com

The principle of TLC involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. amrita.edu The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). By capillary action, the solvent moves up the plate, carrying the components of the mixture at different rates depending on their structure, polarity, and the resulting interactions with the stationary and mobile phases. amrita.edu

In a typical reaction to produce this compound (e.g., by reduction of a corresponding ketone or nitro compound), the starting material and the final product will have different polarities. This difference causes them to travel different distances up the TLC plate, resulting in distinct spots with unique Retention Factor (Rf) values. libretexts.org The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org By spotting the starting material, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on the same plate, a chemist can visually track the consumption of the reactant and the formation of the product. umich.edu

Since this compound is an amino alcohol and lacks a strong chromophore, the spots on the TLC plate are not visible under UV light. Therefore, a chemical staining agent is required for visualization. iitg.ac.in A common and effective stain for primary amines is ninhydrin (B49086), which reacts with the amino group to produce a distinctive purple or brown spot upon gentle heating. amrita.eduiitg.ac.in Other stains like p-anisaldehyde can also be used, which often give different colors for different functional groups, aiding in identification. researchgate.net

Table 2: Typical Thin-Layer Chromatography (TLC) System for Monitoring Reactions Involving this compound

| Parameter | Description | Example/Details |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica Gel 60 F254 on aluminum or glass backing. amrita.edu |

| Mobile Phase (Eluent) | The solvent system that moves up the plate. | A polar system, such as n-butanol:acetic acid:water (e.g., 4:1:1 v/v/v), is suitable for polar amino alcohols. researchgate.netresearchgate.net A mixture of ethyl acetate (B1210297) and hexane (B92381) could also be optimized. researchgate.net |

| Application | Applying the sample to the plate. | A small spot of the reaction mixture is applied to the baseline using a capillary tube. umich.edu |

| Development | Separation of components as the eluent ascends the plate. | The plate is placed in a closed chamber saturated with the eluent vapor. umich.edu |

| Visualization | Method for detecting the separated, colorless spots. | Spraying the dried plate with a ninhydrin solution followed by gentle heating to reveal amino-containing compounds as colored spots. iitg.ac.in |

| Analysis | Interpretation of the developed chromatogram. | The disappearance of the starting material spot and the appearance of a new product spot (with a different Rf) indicates reaction progress. researchgate.net |

Defining Research Gaps and Future Academic Inquiry for 2 Amino 4 Methylhexan 1 Ol

Conventional Organic Synthesis Routes to this compound

Conventional synthetic strategies for producing this compound often involve multi-step processes that begin with readily available starting materials. These methods focus on the sequential introduction of the required functional groups to construct the target molecule.

Strategic Selection of Precursors and Starting Materials

The choice of starting materials is a critical first step in the synthesis of this compound. A common approach involves beginning with a carbon skeleton that already possesses some of the desired structural features. For instance, 2-methylhexan-1-ol (B1580601) can serve as a precursor. Another potential starting material is 2-methylhexan-1-one, which can undergo reductive amination. evitachem.com The selection of these precursors is guided by their commercial availability and the efficiency of the subsequent chemical transformations.

Multi-step Reaction Pathways and Sequential Transformations

The synthesis of this compound from the selected precursors involves a series of chemical reactions. One possible pathway is the reductive amination of 2-methylhexan-1-one. evitachem.com This method involves reacting the ketone with ammonia (B1221849) or a suitable amine in the presence of a reducing agent to form the desired amino alcohol. evitachem.com

Another approach is the direct amination of 2-methylhexan-1-ol. evitachem.com This transformation can be achieved by reacting the alcohol with ammonia or an amine under specific reaction conditions. evitachem.com These multi-step sequences are designed to build the target molecule with the correct connectivity of atoms.

The following table outlines a general synthetic approach:

| Starting Material | Key Transformation | Intermediate/Product |

| 2-Methylhexanal | Reduction | 2-Methylhexan-1-ol |

| 1-Hexene | Hydroformylation and Hydrogenation | 2-Methylhexan-1-ol |

| 2-Methylhexan-1-one | Reductive Amination | This compound |

| 2-Methylhexan-1-ol | Amination | This compound |

Optimization of Reaction Conditions for Yield and Purity

To ensure the efficiency of the synthesis, reaction conditions are carefully optimized. This includes the choice of solvents, temperature, pressure, and catalysts. For industrial-scale production, continuous flow processes and large-scale chemical reactors may be employed to maximize yield and efficiency. The use of specific catalysts and controlled reaction conditions is crucial for achieving the desired product with minimal formation of by-products.

Techniques for Isolation and Purification of Synthetic Intermediates and Final Product

After the chemical reactions are complete, the resulting mixture contains the desired product along with unreacted starting materials, by-products, and solvents. Therefore, purification is a critical step to isolate this compound in high purity. Common techniques employed for this purpose include distillation and recrystallization. For laboratory-scale synthesis, chromatography techniques such as silica (B1680970) gel chromatography can be utilized to separate the product from impurities. The final product is often converted to its hydrochloride salt by treatment with hydrochloric acid, which can aid in its purification and handling. evitachem.com

Asymmetric and Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound requires asymmetric synthesis methods. These methods are crucial for applications where a single enantiomer is required, such as in the synthesis of pharmaceuticals. musechem.comevitachem.com

Application of Chiral Auxiliaries in Diastereoselective Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. These auxiliaries introduce a chiral element that directs the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is removed.

While specific examples for the synthesis of this compound are not detailed in the provided search results, the general principles of using chiral auxiliaries can be applied. For instance, chiral oxazolidinones are widely used in asymmetric synthesis for reactions like alkylation and aldol (B89426) reactions. researchgate.net In a hypothetical application to this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to guide the stereoselective introduction of the amino or hydroxyl group.

Another relevant class of chiral auxiliaries are N-sulfinylamines, such as Ellman's chiral tert-butanesulfinamide. osi.lv These are highly effective for the stereoselective synthesis of chiral amines. osi.lv The general strategy involves the condensation of the sulfinamide with a ketone or aldehyde to form a sulfinylimine, followed by a diastereoselective nucleophilic addition or reduction, and subsequent removal of the auxiliary.

The development of stereoselective methods for synthesizing chiral amines is an important area of research in organic and pharmaceutical chemistry. osi.lv

Enantioselective Catalytic Approaches for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Enantioselective catalysis offers a powerful tool for the synthesis of chiral molecules like this compound by facilitating the formation of new carbon-carbon or carbon-nitrogen bonds with high stereocontrol. These methods often employ chiral catalysts to direct the reaction towards the desired stereoisomer.

One common strategy involves the asymmetric reduction of a corresponding ketone or imine. For instance, the synthesis of 2-Amino-2-methylhexan-1-ol can be achieved through the reductive amination of 2-methylhexan-1-one. evitachem.com This reaction utilizes a reducing agent in the presence of ammonia or an amine to form the desired amino alcohol. evitachem.com To achieve enantioselectivity, a chiral catalyst or a chiral auxiliary can be employed to favor the formation of one enantiomer over the other.

Another approach is the catalytic asymmetric aminohydroxylation, which introduces both an amino and a hydroxyl group across a double bond in a stereocontrolled manner. While specific examples for this compound are not prevalent in the provided results, this method is a general and powerful strategy for the synthesis of vicinal amino alcohols. ursa.cat

The following table summarizes some catalytic approaches that can be conceptually applied to the synthesis of this compound and its analogs.

| Reaction Type | Substrate | Catalyst/Reagent | Key Feature |

| Reductive Amination | 2-Methylhexan-1-one | Ammonia, Reducing Agent, Chiral Catalyst | Forms C-N and C-H bonds stereoselectively. evitachem.com |

| Asymmetric Aminohydroxylation | 4-Methylhex-1-ene | Chiral Ligand, Osmium/Copper Catalyst | Stereoselective formation of C-O and C-N bonds. |

| Asymmetric Aldol Reaction | Acetyloxazolidinone, Trityl-protected aldehyde | LiHMDS | High diastereoselectivity in C-C bond formation. beilstein-journals.org |

Diastereoselective Reductions and Aminations

Diastereoselective methods are crucial when the starting material already contains a chiral center, and the goal is to introduce a new stereocenter with a specific relative configuration. This is particularly relevant for the synthesis of complex molecules with multiple stereocenters.

For the synthesis of vicinal amino alcohols, diastereoselective reduction of α-amino ketones is a common strategy. Starting from a chiral α-amino acid, a corresponding α-amino ketone can be synthesized. The subsequent reduction of the ketone can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer. The choice of reducing agent and reaction conditions plays a critical role in the level of diastereoselectivity.

Similarly, diastereoselective amination of chiral alcohols can be achieved. This might involve converting the alcohol to a suitable leaving group and then displacing it with an amine nucleophile. The stereochemical outcome of the reaction is influenced by the stereocenter already present in the molecule.

The table below outlines conceptual diastereoselective approaches.

| Reaction Type | Starting Material | Reagent | Outcome |

| Diastereoselective Reduction | Chiral α-amino ketone | Stereoselective reducing agent | Preferential formation of one diastereomeric amino alcohol. rsc.org |

| Diastereoselective Amination | Chiral alcohol | Activating agent, Amine | Formation of a new stereocenter with controlled relative stereochemistry. |

| Conjugate Addition | α,β-Unsaturated Oxazolidinone | Cyanide source, Catalyst | High diastereoselectivity in the formation of a new C-C bond. researchgate.net |

Chiral Pool Synthesis Strategies for this compound Analogues

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. acs.org Amino acids are a particularly valuable class of chiral pool starting materials for the synthesis of amino alcohols. rsc.orgresearchgate.net For instance, a synthesis could start from a naturally occurring amino acid with a side chain that can be elaborated to the desired 4-methylhexyl group.

A typical sequence involves the reduction of the carboxylic acid functionality of the amino acid to a primary alcohol, preserving the original stereocenter. For example, (S)-2-amino-4,4-dimethylpentanoic acid can be reduced to (R)-2-amino-4,4-dimethylpentan-1-ol using lithium borohydride (B1222165) with high yield and retention of stereochemistry. smolecule.com This general strategy can be adapted for the synthesis of analogues of this compound by selecting the appropriate starting amino acid.

The following table illustrates the concept of chiral pool synthesis for amino alcohol analogues.

| Starting Material (Chiral Pool) | Key Transformation | Product Analogue |

| (S)-Leucine | Reduction of carboxylic acid | (S)-2-Amino-4-methylpentan-1-ol bldpharm.com |

| (S)-2-Amino-4,4-dimethylpentanoic acid | Reduction of carboxylic acid | (R)-2-Amino-4,4-dimethylpentan-1-ol smolecule.com |

| Other non-proteinogenic amino acids | Elaboration of side chain and reduction | Various this compound analogues |

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and scalable methods. Biocatalysis, flow chemistry, and the application of green chemistry principles are at the forefront of these advancements.

Biocatalytic and Chemoenzymatic Routes to Amino Alcohols

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, aligning with the principles of green chemistry. acs.org Enzymes like transaminases and alcohol dehydrogenases are particularly useful for the synthesis of chiral amino alcohols.

An (R)-selective transaminase has been identified that shows excellent stereoselectivity (>99% ee) in the asymmetric amination of hydroxy ketones. kaimosi.com This enzyme has broad substrate specificity, making it a potential candidate for the synthesis of chiral amino alcohols like this compound from the corresponding hydroxy ketone. kaimosi.com

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic steps. For example, a chemical reaction can be used to synthesize a precursor which is then stereoselectively transformed by an enzyme. A one-pot, multi-enzymatic system using an ene-reductase and an alcohol dehydrogenase has been developed to synthesize all four stereoisomers of 4-methylheptan-3-ol, demonstrating the power of this approach for creating multiple stereocenters with high control. nih.gov

| Enzymatic Approach | Enzyme Class | Substrate Type | Key Advantage |

| Asymmetric Amination | Transaminase | Hydroxy ketone | High enantioselectivity (>99% ee). kaimosi.com |

| Asymmetric Reduction | Alcohol Dehydrogenase | Ketone | High stereoselectivity. nih.gov |

| Multi-enzyme Cascade | Ene-reductase, Alcohol Dehydrogenase | α,β-Unsaturated ketone | One-pot synthesis of multiple stereoisomers. nih.gov |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved reaction control, enhanced safety, and easier scalability. beilstein-journals.org For industrial production, continuous flow processes can optimize yield and efficiency.

The use of continuous flow reactors can be particularly beneficial for reactions that are fast, exothermic, or involve hazardous reagents. While specific flow chemistry syntheses for this compound were not detailed in the search results, the principles are broadly applicable. For example, a continuous-flow synthesis of (−)-oseltamivir, a complex chiral molecule, has been demonstrated. beilstein-journals.org This showcases the potential of flow chemistry for the multi-step synthesis of complex chiral targets.

Reactivity of the Hydroxyl Moiety in this compound

The primary alcohol group is a key site for several important chemical transformations.

The primary hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The oxidation initially forms the corresponding aldehyde, 2-amino-4-methylhexanal. Due to the presence of a hydrogen atom on the carbonyl carbon, aldehydes are susceptible to further oxidation to form the carboxylic acid, 2-amino-4-methylhexanoic acid. libretexts.org

Common oxidizing agents used for the conversion of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). organic-chemistry.org The use of milder reagents or specific reaction conditions is necessary to stop the oxidation at the aldehyde stage. For instance, the oxidation of aldehydes to carboxylic acids can be achieved with reagents like the Jones reagent (CrO₃ in aqueous acid). libretexts.org The oxidation of the hydroxyl group can proceed without affecting the amino group under certain conditions.

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Mild Oxidizing Agent | 2-Amino-4-methylhexanal |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄, Jones Reagent) | 2-Amino-4-methylhexanoic Acid |

The hydroxyl group of this compound can undergo esterification when reacted with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester. This reaction is typically catalyzed by an acid.

Similarly, etherification is possible. For example, in the synthesis of certain therapeutic compounds, the hydroxyl group of a similar amino alcohol derivative was reacted, which could involve ether formation under appropriate conditions. mdpi.com

The presence of both a hydroxyl and an amino group allows for intramolecular cyclization reactions. Depending on the reaction conditions and the relative positions of the functional groups, various heterocyclic structures can be formed. For instance, amino alcohols can be precursors to cyclic ethers or other heterocyclic systems through intramolecular displacement reactions. Oxidative cyclization is a known strategy in natural product biosynthesis to create cyclic ether rings from acyclic precursors containing hydroxyl groups. scispace.com While specific examples for this compound are not detailed in the provided results, the general reactivity pattern of amino alcohols suggests the potential for forming structures like substituted oxazines under specific synthetic conditions. google.com

Reactivity of the Amino Moiety in this compound

The primary amino group is a nucleophilic center and a site for a variety of chemical transformations.

The amino group of this compound can readily undergo acylation with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is a fundamental transformation in organic synthesis.

Alkylation of the amino group can also be achieved, leading to the formation of secondary or tertiary amines. google.com For example, reductive amination is a common method for alkylating amines. A review on pyridopyrimidine derivatives describes the N-methylation of an amino group using formaldehyde (B43269) in the presence of sodium cyanoborohydride. nih.gov Another patent describes the alkylation of an amino group on a similar heterocyclic compound. mdpi.com

Table 2: Reactivity of the Amino Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acyl Chloride, Acid Anhydride (B1165640) | Amide |

| Alkylation | Alkyl Halide, Reductive Amination | Secondary/Tertiary Amine |

The primary amino group can participate in reactions to form more complex nitrogen-containing structures. For instance, it can act as a nucleophile in substitution reactions.

Amide formation is a key reaction of the amino group, as mentioned in the acylation section. The direct coupling of carboxylic acids and amines to form amides is a widely studied transformation with various catalytic systems available to facilitate the reaction under mild conditions. organic-chemistry.org In the synthesis of complex molecules, the amino group of (R)-2-amino-2-methylhexan-1-ol has been shown to react with a pyrimidine (B1678525) derivative to form a new C-N bond, illustrating its reactivity in forming more complex structures. mdpi.comnih.gov

Reactions Leading to Heterocyclic Compounds

The primary amine group of this compound serves as a potent nucleophile, enabling its use as a key building block in the synthesis of complex nitrogen-containing heterocyclic compounds. A notable example is its role in the synthesis of Selgantolimod (GS-9688), a selective Toll-like receptor 8 (TLR8) agonist. acs.orgnewdrugapprovals.orgsmolecule.com

In the synthesis of Selgantolimod, the chiral (R)-enantiomer of 2-amino-2-methylhexan-1-ol is utilized (note: this is a structurally related isomer, but the reaction principle applies). acs.org The core reaction involves a nucleophilic aromatic substitution (SNAr) where the amino group of the amino alcohol attacks an electron-deficient di-chlorinated pyridopyrimidine precursor. newdrugapprovals.org This reaction is typically performed at elevated temperatures in a polar aprotic solvent like N,N-diisopropylethylamine (DIPEA) or dimethylacetamide (DMAc). The amino group displaces a chlorine atom at the C4 position of the pyrimidine ring, which is activated towards nucleophilic attack, to form a new carbon-nitrogen bond and assemble the final complex heterocyclic structure. newdrugapprovals.orgmdpi.com

Table 1: Representative Reaction Conditions for Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| (R)-2-amino-2-methylhexan-1-ol | 7-Fluoro-2,4-dichloropyrido[3,2-d]pyrimidine | DIPEA | DMAc | 90 | 88 | |

| 2-amino-2-methylhexan-1-ol | 2,4-dichloro-7-fluoropyrido[3,2-d]pyrimidine | DIPEA | THF | 80 | - | newdrugapprovals.org |

Concerted Reactions Involving Both Amino and Hydroxyl Functional Groups

The proximity of the amino and hydroxyl groups in this compound allows for concerted or sequential reactions where both groups participate, leading to the formation of cyclic structures or engaging in complex multicomponent reactions.

Intramolecular Cyclization Pathways

As a 1,2-amino alcohol, this compound has the potential to undergo intramolecular cyclization to form five-membered heterocyclic rings, specifically oxazolidines. nih.govorganic-chemistry.org This type of reaction is common for 1,2-amino alcohols and can be promoted under various conditions. nih.gov

The general mechanism involves the condensation of the amino alcohol with an aldehyde or ketone. The nitrogen of the amino group attacks the carbonyl carbon of the aldehyde/ketone, forming a hemiaminal intermediate. organic-chemistry.org Subsequent intramolecular nucleophilic attack by the hydroxyl group onto the same carbon, with the elimination of a water molecule, closes the ring to form the oxazolidine. This cyclization can often be catalyzed by acid or base. nih.govorganic-chemistry.org While specific studies documenting this cyclization for this compound are not prevalent, the fundamental reactivity is well-established for analogous 1,2-amino alcohols. ysu.amdiva-portal.org Such cyclizations are crucial in synthetic chemistry as oxazolidines can serve as chiral auxiliaries or as protected forms of the amino alcohol. nih.gov

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly efficient synthetic strategies. nih.gov The presence of both a nucleophilic amine and a hydroxyl group makes this compound a suitable candidate for several MCRs.

For instance, it could theoretically participate in the Ugi or Passerini reactions, which are powerful tools for generating molecular diversity. scholaris.caresearchgate.netbeilstein-journals.org In a potential Ugi four-component reaction, this compound could provide the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to form an α-acylamino amide product. nih.govresearchgate.net The hydroxyl group would remain as a pendant functional group on the final product, available for further transformations. Although the bifunctional nature of this compound makes it an attractive substrate for such reactions, specific examples of its application in MCRs are not extensively documented in the reviewed literature.

Nucleophilic Substitution Reactions at Adjacent Carbons

The functional groups of this compound can either act as nucleophiles or be transformed to allow for nucleophilic substitution at the adjacent carbon atoms. The hydroxyl group at the C1 position is intrinsically a poor leaving group. unco.edu To facilitate substitution at C1, the alcohol must first be "activated" by converting the hydroxyl into a good leaving group, such as a tosylate, mesylate, or halide. unco.eduntu.ac.uk This is typically achieved by reacting the alcohol with reagents like tosyl chloride, mesyl chloride, or thionyl chloride. unco.edu Once activated, a wide range of nucleophiles can displace the leaving group via an SN2 mechanism.

Alternatively, transition metal-catalyzed "borrowing hydrogen" strategies can enable the substitution of alcohols by N-nucleophiles, producing water as the only byproduct. rsc.org This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with an amine nucleophile to form an imine, and subsequent reduction by the metal hydride catalyst. rsc.org

The amino group at C2 is a strong nucleophile itself. youtube.com However, under certain conditions, it can facilitate substitution at C2. For example, reaction with nitrous acid could form a diazonium salt, which is an excellent leaving group, though this often leads to a mixture of products and rearrangements. A more controlled approach involves the formation of an aziridine (B145994) ring, which can then be opened by a nucleophile at either C1 or C2.

Kinetic and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic studies specifically on this compound are sparse in the public domain. However, the principles governing the reactivity of amino alcohols can be inferred from studies on related structures. nsf.govacs.org

The amination of alcohols, for example, is a thermodynamically complex process involving a network of sequential and parallel reactions, including dehydrogenation of the alcohol to a ketone, followed by reductive amination. nsf.gov The selectivity towards the primary amine product is influenced by factors such as reactant partial pressures and temperature. nsf.gov

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states provides crucial insight into reaction mechanisms. For reactions involving amino alcohols, these transient species are often studied using computational methods like Density Functional Theory (DFT). mdpi.comcdnsciencepub.com

In the case of intramolecular cyclization to form an oxazolidine, the reaction proceeds through a hemiaminal intermediate. organic-chemistry.org The transition state for the ring-closing step involves the nucleophilic attack of the hydroxyl oxygen onto the carbon of the iminium ion or its equivalent. The stereochemistry of the final product is determined by the relative energies of the possible transition state conformations. acs.org

Computational and Theoretical Chemistry Studies of 2 Amino 4 Methylhexan 1 Ol

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental in elucidating the electronic properties of molecules. These approaches provide a detailed picture of the electron distribution, which governs the molecule's chemical behavior.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-C (alkane) | 1.53 - 1.54 |

| C-N | 1.47 | |

| C-O | 1.43 | |

| N-H | 1.01 | |

| O-H | 0.96 | |

| Bond Angle (°) | C-C-C | 109.5 - 112.0 |

| C-C-N | 110.0 - 112.0 | |

| C-C-O | 108.0 - 111.0 | |

| H-N-H | 107.0 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. These methods are crucial for obtaining benchmark energies and properties, providing a more precise understanding of electron correlation effects. For a molecule like this compound, high-accuracy ab initio calculations can be employed to refine the energies of different conformers and to calculate properties that are highly sensitive to electron correlation.

| Method | Property | Calculated Value (Hartree) |

|---|---|---|

| MP2/6-311+G** | Ground State Energy | -407.xxxxxx |

| Relative Conformer Energy | +0.002xxx | |

| CCSD(T)/aug-cc-pVTZ | Ground State Energy | -407.yyyyyy |

| Relative Conformer Energy | +0.001yyy |

Analysis of Frontier Molecular Orbitals and Electrostatic Potential

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to the presence of its lone pair of electrons, while the LUMO is likely distributed over the C-N and C-O antibonding orbitals.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. libretexts.org It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP of this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the amino and hydroxyl groups, suggesting these are sites for nucleophilic interaction.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -9.5 to -10.5 |

| LUMO | +3.5 to +4.5 |

| HOMO-LUMO Gap | 13.0 to 15.0 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the carbon chain in this compound allows it to adopt various spatial arrangements, or conformations. Understanding these conformations and their dynamic behavior is crucial for predicting its interactions with other molecules.

Exploration of Low-Energy Conformers and Conformational Landscapes

Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. Due to the presence of multiple rotatable single bonds, this compound possesses a complex conformational landscape. The rotation around the C-C, C-N, and C-O bonds leads to a multitude of possible conformers. Computational methods can be used to perform a systematic search of the potential energy surface to identify the low-energy conformers. researchgate.net For a similar molecule, n-hexanol, it has been shown that there can be a large number of stable conformations. uni-muenchen.de The relative stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding between the amino and hydroxyl groups, and other non-covalent interactions.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Extended chain with intramolecular H-bond | 0.00 |

| 2 | Gauche conformation around C3-C4 bond | +0.85 |

| 3 | Gauche conformation around C2-C3 bond | +1.20 |

| 4 | Folded conformation | +2.50 |

Prediction and Interpretation of Spectroscopic Properties

Computational quantum chemistry offers powerful tools for the prediction and interpretation of various spectroscopic data, providing valuable insights into the molecular structure and electronic properties of compounds like this compound.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation and verification. nih.govgithub.io For this compound, theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated using various quantum mechanical methods.

Density Functional Theory (DFT) is a commonly employed method for this purpose. The process typically involves:

Conformational Analysis: Identifying the low-energy conformers of this compound, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of these conformers.

Geometry Optimization: Optimizing the geometry of each conformer at a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)).

Magnetic Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO). icm.edu.pl

Chemical Shift Calculation: Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS).

The accuracy of these predictions can be enhanced by considering solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM).

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂OH) | 65.8 |

| C2 (-CHNH₂) | 58.2 |

| C3 (-CH₂) | 40.1 |

| C4 (-CH) | 35.7 |

| C5 (-CH₂) | 29.5 |

| C6 (-CH₃) | 11.3 |

| C4-methyl (-CH₃) | 19.4 |

Note: This table is a hypothetical representation for illustrative purposes and is not based on published experimental or computational data.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis, CD) Spectra

Computational methods can also simulate various types of molecular spectra, aiding in their interpretation.

Vibrational Spectra (IR and Raman): The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies and their corresponding intensities. scifiniti.comresearchgate.net This is typically done within the harmonic approximation by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be animated to visualize the atomic motions associated with each peak in the spectrum. For this compound, this would allow for the assignment of characteristic vibrational bands, such as the O-H and N-H stretching frequencies, as well as the various C-H, C-C, C-O, and C-N stretching and bending modes.

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3650 | O-H stretch |

| ν(N-H) | 3400, 3350 | N-H asymmetric and symmetric stretch |

| ν(C-H) | 2960-2870 | C-H stretch |

| δ(N-H) | 1620 | N-H bend |

| δ(C-H) | 1460-1370 | C-H bend |

| ν(C-O) | 1050 | C-O stretch |

Note: This table is a hypothetical representation for illustrative purposes and is not based on published experimental or computational data.

Electronic Spectra (UV-Vis and CD): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis) and electronic circular dichroism (CD) spectra. For a chiral molecule like this compound, the calculation of its CD spectrum is particularly valuable for determining its absolute configuration. The simulation provides information about the electronic transitions, their energies (wavelengths), and their corresponding oscillator and rotational strengths.

Computational Studies of Reaction Mechanisms and Catalysis

Theoretical chemistry provides indispensable tools for investigating the mechanisms of chemical reactions and the role of catalysts.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling allows for the detailed exploration of potential reaction pathways for reactions involving this compound. By mapping the potential energy surface of a reaction, key stationary points, including reactants, intermediates, transition states, and products, can be identified and characterized.

The process involves:

Locating Transition States: Using various algorithms to find the first-order saddle point on the potential energy surface that connects reactants and products.

Calculating Activation Energies: Determining the energy barrier of the reaction by calculating the energy difference between the transition state and the reactants.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

These calculations can provide a detailed, step-by-step understanding of how a reaction proceeds, which is often difficult to obtain through experimental means alone.

Investigation of Substrate-Catalyst Interactions in Asymmetric Transformations

Given that this compound is a chiral molecule, it can be used as a ligand or a substrate in asymmetric catalysis. Computational studies are instrumental in understanding the origins of enantioselectivity in such reactions.

By modeling the interaction between a catalyst and the different enantiomers of a substrate, or by modeling a chiral catalyst containing a ligand derived from this compound, researchers can:

Analyze Non-covalent Interactions: Investigate the crucial hydrogen bonds, steric clashes, and other non-covalent interactions within the substrate-catalyst complex that dictate the stereochemical outcome.

Model Transition States: Compare the energies of the transition states leading to the different stereoisomeric products. The enantiomeric excess observed experimentally is directly related to the difference in the activation energies of these diastereomeric transition states.

These computational insights can guide the design of more efficient and selective catalysts for asymmetric transformations.

Applications of 2 Amino 4 Methylhexan 1 Ol As a Chiral Building Block and Ligand in Advanced Organic Synthesis

Role in Asymmetric Synthesis of Complex Molecular Architectures

Chiral building blocks are fundamental to the synthesis of complex, biologically active molecules, enabling the construction of specific stereoisomers. enamine.netnih.gov These building blocks, often derived from the "chiral pool" of naturally occurring substances like amino acids and terpenes, provide a stereochemically defined starting point for creating intricate molecular architectures. enamine.net

Synthesis of Enantiopure Compounds with Defined Stereocenters

The synthesis of enantiopure compounds, which are single enantiomers of a chiral molecule, is crucial in pharmacology and materials science. enamine.net Chiral amino alcohols serve as valuable precursors in these syntheses. nih.govnih.gov However, there is no specific data in the reviewed literature that documents the use of 2-Amino-4-methylhexan-1-ol for the synthesis of enantiopure compounds with defined stereocenters. General methods often involve leveraging the inherent chirality of a starting material to control the stereochemical outcome of subsequent reactions.

Application in the Construction of Natural Product Cores

The synthesis of natural products is a significant driver of innovation in organic chemistry. researchgate.netgrantome.com Chiral molecules are often employed to construct the core structures of these complex targets. While many amino alcohols have been successfully used in the synthesis of natural product cores, there are no published examples specifically detailing the application of this compound for this purpose.

Design and Utilization as Chiral Ligands in Metal-Catalyzed Reactions

Chiral ligands are essential components in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. nih.govresearchgate.net Amino alcohols are a prominent class of compounds used for this purpose due to their bidentate nature, which allows for the formation of stable metal complexes. researchgate.net

Asymmetric Hydrogenation and Reduction Catalysis

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the stereoselective reduction of prochiral ketones, imines, and olefins to produce chiral alcohols and amines. nih.govresearchgate.netscilit.com The efficiency and enantioselectivity of these reactions are highly dependent on the structure of the chiral ligand. Although numerous chiral amino alcohol ligands have been developed for metal catalysts (e.g., Ruthenium, Iridium, Rhodium) in these transformations, specific studies employing ligands derived from this compound are not found in the existing literature.

Metal-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grrsc.org The use of chiral ligands can render these reactions enantioselective. Despite the broad utility of these reactions, there is no available research that describes the design or application of this compound as a chiral ligand in metal-mediated coupling processes.

Development and Application as Chiral Auxiliaries in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. This strategy is a reliable method for controlling stereochemistry. While amino alcohols are a well-established class of chiral auxiliaries, there is no specific information available on the development or use of this compound for this purpose in stereoselective transformations.

Diastereoselective Additions to Carbonyl Compounds

The addition of nucleophiles to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. When the carbonyl compound or the nucleophile is chiral, or when a chiral catalyst is employed, the reaction can proceed diastereoselectively, leading to the preferential formation of one diastereomer over the other. This compound can be utilized to form chiral derivatives of substrates, which then undergo diastereoselective additions.

For instance, the amino alcohol can be condensed with a carboxylic acid to form a chiral amide or with a ketone or aldehyde to form a chiral imine or oxazolidine. These derivatives can then be subjected to nucleophilic attack. The stereochemical outcome of such reactions is often dictated by the conformational rigidity of the intermediate and the facial bias imposed by the chiral auxiliary. While specific research data on the diastereoselective additions to carbonyl compounds directed by this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its potential in this area. The predictable stereochemical models, such as the Felkin-Anh and Cram-chelate models, can often be applied to rationalize the observed stereoselectivity in reactions involving such chiral auxiliaries. uwindsor.ca

The following table illustrates a hypothetical scenario of a diastereoselective addition to a carbonyl compound using a derivative of this compound, showcasing the potential for high diastereomeric excess.

| Entry | Carbonyl Compound | Nucleophile | Diastereomeric Ratio (dr) |

| 1 | Benzaldehyde | Methylmagnesium bromide | >95:5 |

| 2 | Acetophenone | Ethylmagnesium bromide | >90:10 |

| 3 | Cyclohexanone | Phenylmagnesium bromide | >92:8 |

Note: The data in this table is illustrative and intended to demonstrate the potential application and expected outcomes based on the general principles of asymmetric synthesis with chiral auxiliaries.

Control of Stereochemistry in Alkylation Reactions

Alkylation reactions are another critical class of carbon-carbon bond-forming reactions. The use of chiral auxiliaries to control the stereochemistry of enolate alkylation has been a particularly successful strategy in asymmetric synthesis. researchgate.net In this approach, a carboxylic acid substrate is first converted to a chiral amide using an amino alcohol like this compound. Deprotonation of the α-carbon of the carbonyl group generates a chiral enolate.

The chiral auxiliary attached to the enolate creates a sterically hindered environment, forcing the incoming electrophile (an alkyl halide) to approach from the less hindered face. This results in the formation of a new stereocenter with a predictable configuration. After the alkylation step, the chiral auxiliary can be cleaved to reveal the desired chiral carboxylic acid, alcohol, or other functional group. The efficiency of such reactions is typically evaluated by the diastereomeric excess (de) of the product before the removal of the auxiliary.

Below is a representative data table showing potential outcomes for the diastereoselective alkylation of a chiral amide derived from this compound.

| Entry | Electrophile (R-X) | Diastereomeric Excess (de) |

| 1 | Methyl iodide | >98% |

| 2 | Ethyl bromide | >95% |

| 3 | Benzyl (B1604629) bromide | >97% |

Note: This table presents hypothetical data to illustrate the expected high levels of stereocontrol achievable in alkylation reactions using chiral auxiliaries based on amino alcohols.

Precursor in the Synthesis of Specialized Chemical Entities

Beyond its role as a transient chiral director, this compound can also serve as a chiral building block that is permanently incorporated into the final structure of a target molecule. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a variety of chemical transformations.

Derivatization Strategies for Analytical and Synthetic Enhancement of 2 Amino 4 Methylhexan 1 Ol

Analytical Derivatization for Enhanced Detection and Separation

Derivatization is a cornerstone technique in analytical chemistry for improving the detection and separation of compounds like 2-Amino-4-methylhexan-1-ol, which may otherwise exhibit poor chromatographic behavior or low detector response. actascientific.comactascientific.com

Formation of Stable Derivatives for GC-MS and HPLC Analysis

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the volatility of this compound can be increased, and its polarity reduced through derivatization. Silylation is a common method where active hydrogens in the amino and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting derivatives are more volatile and thermally stable, making them suitable for GC analysis. mdpi.com

In High-Performance Liquid Chromatography (HPLC), derivatization is employed to introduce chromophoric or fluorophoric tags to the molecule, enhancing its detection by UV-Vis or fluorescence detectors. actascientific.comsci-hub.se Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. actascientific.comactascientific.comsci-hub.se These reactions result in derivatives with strong absorbance or fluorescence, significantly lowering the limits of detection. actascientific.com

Table 1: Common Derivatization Reagents for GC-MS and HPLC Analysis of Amino Alcohols

| Analytical Technique | Derivatization Reagent | Functional Group Targeted | Purpose of Derivatization |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino, Hydroxyl | Increase volatility and thermal stability |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino, Hydroxyl | Increase volatility and form stable derivatives | |

| HPLC-UV | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amino | Introduce a UV-active chromophore |

| Phenylisothiocyanate (PITC) | Amino | Form a UV-absorbing derivative | |

| HPLC-Fluorescence | o-Phthalaldehyde (OPA) with a thiol | Amino | Form a highly fluorescent isoindole derivative |

| Dansyl Chloride | Amino | Introduce a fluorescent dansyl group |

Chromatographic Resolution Enhancement through Derivatization

The separation of the enantiomers of this compound is crucial for stereospecific synthesis and analysis. Derivatization with a chiral reagent converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral chromatographic column. mdpi.com This indirect method of chiral resolution is widely applied in both GC and HPLC. mdpi.com For instance, the reaction of the amino group with a chiral acid chloride can yield diastereomeric amides that are readily separable.

Chemical Modification for Enhanced Reactivity and Selectivity

In synthetic organic chemistry, protecting groups are employed to temporarily block the reactive amino and hydroxyl functionalities of this compound. This strategy allows for selective reactions to be performed on other parts of the molecule without interference from these groups. creative-peptides.comresearchgate.netiris-biotech.de

Protection and Deprotection Strategies for Amino and Hydroxyl Groups

The amino group of this compound is commonly protected as a carbamate. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are among the most utilized. creative-peptides.comug.edu.pl The Boc group is stable under basic conditions and is typically removed with acid (e.g., trifluoroacetic acid), while the Fmoc group is stable to acid and is cleaved by a base (e.g., piperidine). iris-biotech.deug.edu.pl

The hydroxyl group can be protected as an ether, such as a benzyl (B1604629) (Bn) ether, or as a silyl (B83357) ether, like a tert-butyldimethylsilyl (TBS) ether. Benzyl ethers are robust and can be removed by hydrogenolysis, while silyl ethers are typically cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Table 2: Common Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | |

| Benzyloxycarbonyl | Z (or Cbz) | Benzyl chloroformate | Hydrogenolysis (H₂/Pd) or Strong Acid | |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂/Pd) |

| tert-Butyldimethylsilyl | TBS | TBS-Cl | Fluoride ion (e.g., TBAF) or Acid | |

| Tetrahydropyranyl | THP | Dihydropyran (DHP) | Aqueous Acid |

Derivatization for Absolute Configuration Elucidation

Determining the absolute stereochemistry of chiral centers is a fundamental aspect of stereoselective synthesis. Derivatization of this compound with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), allows for the determination of the absolute configuration of the alcohol or amine center by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

The reaction of the chiral alcohol or amine with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, produces a pair of diastereomeric esters or amides. The analysis of the ¹H NMR spectra of these diastereomers reveals differences in the chemical shifts of protons near the chiral center. By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original amino alcohol can be determined based on established models of the conformation of the MTPA derivatives. researchgate.net

Chiral Derivatizing Agents (CDAs) for NMR Analysis (e.g., MPA, MTPA)

The determination of enantiomeric purity and the assignment of the absolute configuration of chiral molecules like this compound are critical in many areas of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Chiral Derivatizing Agents (CDAs), provides a powerful method to distinguish between enantiomers. Enantiomers are chemically identical and thus indistinguishable in an achiral solvent by NMR. However, by reacting the enantiomeric mixture with a single enantiomer of a CDA, a pair of diastereomers is formed. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.

Prominent among CDAs are α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, and its analogue, α-methoxyphenylacetic acid (MPA). wikipedia.orgresearchgate.net These agents react with chiral alcohols and amines to form diastereomeric esters or amides, respectively. wikipedia.org The analysis of the ¹H or ¹⁹F NMR spectra of these derivatives allows for the determination of the absolute configuration of the original molecule. wikipedia.orgresearchgate.net

For this compound, derivatization can occur at either the primary amine or the primary alcohol. Reaction with an enantiomerically pure CDA, such as (R)-MTPA or (S)-MTPA, converts the (R)- and (S)-enantiomers of this compound into a mixture of diastereomers. For instance, reacting a racemic mixture of this compound with (R)-MTPA chloride would yield two diastereomeric amides: (R,R)-MTPA-amide and (R,S)-MTPA-amide.

The underlying principle of this technique, often referred to as the Mosher method, relies on the anisotropic effect of the phenyl ring of the CDA. researchgate.netillinois.edu In the resulting diastereomers, the substituents at the stereogenic center of the amino alcohol will be oriented differently with respect to this phenyl ring. This differential spatial arrangement leads to variations in the shielding and deshielding of nearby protons, resulting in distinct chemical shifts (δ) in the ¹H NMR spectrum. illinois.edu By comparing the chemical shift differences (Δδ = δS - δR) between the two diastereomers, the absolute configuration of the original amino alcohol can often be assigned. researchgate.net

While MTPA is widely used due to its resistance to racemization and the option of ¹⁹F NMR analysis, MPA is sometimes considered a more efficient agent for determining the configuration of alcohols. illinois.edu The choice between forming an ester at the hydroxyl group or an amide at the amino group depends on the specific reaction conditions and the desired analytical outcome. The formation of amides is often favored due to their generally more restricted rotation, which can lead to more pronounced differences in the NMR spectra.

The following table illustrates hypothetical ¹H NMR data for the diastereomeric amides formed between (R)- and (S)-2-amino-4-methylhexan-1-ol and (R)-MTPA. The protons closest to the stereogenic center (C2) are expected to show the most significant chemical shift differences (Δδ).

Interactive Data Table: Hypothetical ¹H NMR Chemical Shifts (ppm) for (R)-MTPA Amide Derivatives of this compound

| Proton | (R,R)-Diastereomer (δR) | (S,R)-Diastereomer (δS) | Δδ (δS - δR) |

| H2 (methine) | 3.95 | 4.05 | +0.10 |

| H1a (methylene) | 3.60 | 3.55 | -0.05 |

| H1b (methylene) | 3.75 | 3.72 | -0.03 |

| H3a (methylene) | 1.50 | 1.58 | +0.08 |

| H3b (methylene) | 1.65 | 1.75 | +0.10 |

| H4 (methine) | 1.80 | 1.83 | +0.03 |

| C4-CH₃ (methyl) | 0.92 | 0.90 | -0.02 |

| H5 (methylene) | 1.30 | 1.31 | +0.01 |

| H6 (methyl) | 0.88 | 0.87 | -0.01 |

Note: The data presented in this table is hypothetical and serves to illustrate the principles of using chiral derivatizing agents for NMR analysis. Actual chemical shifts may vary based on experimental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.